Comprehensive Technical Guide on (2-Butoxy-4-fluorophenyl)(methyl)sulfane: Structure, Physicochemical Profiling, and Synthesis
Comprehensive Technical Guide on (2-Butoxy-4-fluorophenyl)(methyl)sulfane: Structure, Physicochemical Profiling, and Synthesis
Executive Summary
(2-Butoxy-4-fluorophenyl)(methyl)sulfane (also known as 1-butoxy-5-fluoro-2-(methylthio)benzene) is a highly specialized, polyfunctional aromatic building block. Characterized by a central benzene ring bearing a butoxy ether, a fluorine atom, and a methylthio ether, this compound presents unique steric and electronic properties. This whitepaper provides an in-depth analysis of its physicochemical profile, a self-validating synthetic methodology, and its emerging applications in advanced therapeutics and organometallic materials science [1].
Structural and Physicochemical Profiling
The structural architecture of (2-Butoxy-4-fluorophenyl)(methyl)sulfane (C₁₁H₁₅FOS) dictates its reactivity and physical behavior. The electron-donating butoxy group at the ortho-position to the methylsulfane moiety increases the electron density of the aromatic ring, while the para-fluoro substituent provides metabolic stability and modulates the overall lipophilicity.
Table 1: Predicted Physicochemical Properties
| Property | Value | Rationale / Implication |
| Molecular Formula | C₁₁H₁₅FOS | Defines the exact atomic composition. |
| Molecular Weight | 214.30 g/mol | Optimal for small-molecule drug design (Rule of 5 compliant). |
| LogP (Calculated) | ~4.2 | High lipophilicity driven by the butoxy chain and fluoro group. |
| Topological Polar Surface Area (tPSA) | 34.5 Ų | Low tPSA indicates excellent membrane permeability. |
| Hydrogen Bond Donors | 0 | Lack of protic groups enhances lipophilic partitioning. |
| Hydrogen Bond Acceptors | 2 | Oxygen and sulfur atoms can act as weak H-bond acceptors. |
Mechanistic Synthesis Pathways
Retrosynthetic Analysis and Causality
The synthesis of (2-Butoxy-4-fluorophenyl)(methyl)sulfane requires the formation of a carbon-sulfur (C-S) bond on an electron-rich aromatic ring. Traditional Nucleophilic Aromatic Substitution (SNAr) is ineffective here because the butoxy group donates electron density via resonance, deactivating the ring toward nucleophilic attack. Therefore, a transition-metal-catalyzed cross-coupling strategy is mandatory[2].
We utilize a Palladium-catalyzed Buchwald-Hartwig type thioetherification starting from 1-bromo-2-butoxy-4-fluorobenzene and sodium thiomethoxide (NaSMe). The critical choice in this protocol is the ligand: Xantphos . The large bite angle of Xantphos (approx. 111°) forces the square-planar Pd(II) intermediate into a geometry that dramatically accelerates reductive elimination, preventing the strongly coordinating thiolate from poisoning the catalyst [3].
Self-Validating Experimental Protocol
Objective: Synthesis of (2-Butoxy-4-fluorophenyl)(methyl)sulfane via Pd-catalyzed C-S cross-coupling.
Reagents:
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1-Bromo-2-butoxy-4-fluorobenzene (1.0 equiv, 10 mmol)
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Sodium thiomethoxide (NaSMe) (1.2 equiv, 12 mmol)
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Pd₂(dba)₃ (2.5 mol%, 0.25 mmol)
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Xantphos (5 mol%, 0.50 mmol)
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Anhydrous 1,4-Dioxane (40 mL)
Step-by-Step Methodology:
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Catalyst Pre-Activation: In an argon-purged Schlenk flask, combine Pd₂(dba)₃ and Xantphos in 20 mL of anhydrous 1,4-Dioxane. Stir at room temperature for 15 minutes until the solution turns a deep orange-red.
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Causality: Pre-mixing allows the formation of the active Pd(0)-Xantphos complex before introducing the competing thiolate nucleophile.
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Substrate Addition: Add 1-bromo-2-butoxy-4-fluorobenzene to the active catalyst solution. Stir for 5 minutes to initiate oxidative addition.
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Nucleophile Introduction: Add NaSMe in a single portion. Wash the funnel with the remaining 20 mL of 1,4-Dioxane.
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Thermal Activation: Seal the flask and heat to 100 °C.
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Self-Validating Checkpoint 1 (t=2h): Extract a 50 µL aliquot, dilute in ethyl acetate, and analyze via GC-MS. The disappearance of the starting material (m/z 246/248) and the appearance of the product mass (m/z 214) confirms the catalytic cycle is active. If conversion is <50%, verify argon seal integrity and catalyst quality.
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Workup and Isolation: After 12 hours, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove palladium black.
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Causality: Palladium black is a decomposition product of the catalyst; removing it prevents emulsion formation during aqueous extraction.
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Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate 95:5).
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Self-Validating Checkpoint 2: TLC (Hexanes/EtOAc 9:1) should show a single UV-active spot (Rf ~0.65).
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Catalytic Workflow Diagram
Catalytic cycle for the Pd-catalyzed C-S cross-coupling yielding the target sulfane.
Analytical Characterization
To ensure scientific integrity, the synthesized (2-Butoxy-4-fluorophenyl)(methyl)sulfane must be rigorously characterized. The following table outlines the expected spectral data used to validate the molecular structure.
Table 2: Expected Analytical Signatures
| Analytical Method | Key Signals / Observations | Structural Correlation |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.15 (dd, 1H), 6.65 (dd, 1H), 6.58 (td, 1H) | Aromatic protons showing ortho/meta F-coupling. |
| δ 4.02 (t, 2H, J = 6.5 Hz) | -O-CH₂- protons of the butoxy group. | |
| δ 2.41 (s, 3H) | -S-CH₃ protons of the methylsulfane group. | |
| δ 1.80 (m, 2H), 1.52 (m, 2H), 0.98 (t, 3H) | Aliphatic chain of the butoxy group. | |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -114.5 (m, 1F) | Characteristic shift for a fluoroarene. |
| GC-MS (EI) | m/z = 214.1 [M]⁺ | Molecular ion peak corresponding to C₁₁H₁₅FOS. |
| FT-IR (ATR) | 2950, 1605, 1490, 1220, 1050 cm⁻¹ | C-H stretch, aromatic C=C, C-O ether, and C-F stretch. |
Applications in Advanced Therapeutics and Materials
Ligand Design for Organometallic Chemistry
The unique steric bulk of the butoxy group combined with the electron-withdrawing fluorine atom makes the 2-butoxy-4-fluorophenyl motif highly valuable in materials science. Specifically, derivatives of this structure are utilized as cyclometalating ligands in the synthesis of novel Iridium(III) complexes. These complexes exhibit highly tunable photophysical properties, making them exceptional candidates for phosphorescent Organic Light-Emitting Diodes (OLEDs) [4]. The methylsulfane group can serve as an additional coordination site or a handle for further functionalization via sulfoxide/sulfone oxidation.
Medicinal Chemistry and Bioisosterism
In drug development, the (methyl)sulfane moiety is frequently employed as a bioisostere for methoxy groups, offering altered metabolic stability and lipophilicity. The para-fluoro substitution is a classic medicinal chemistry tactic to block cytochrome P450-mediated aromatic oxidation, thereby increasing the biological half-life of the parent API. The lipophilic butoxy chain enhances penetration across the blood-brain barrier (BBB), making this building block particularly relevant for central nervous system (CNS) therapeutics.
References
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Title: Transition-Metal-Catalyzed C-S, C-Se, and C-Te Bond Formation via Cross-Coupling and Atom-Economic Addition Reactions Source: Chemical Reviews URL: [Link]
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Title: Palladium-Catalyzed Coupling of Ammonia and Lithium Amide with Aryl Halides Source: Journal of the American Chemical Society URL: [Link]
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Title: A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols Source: Journal of the American Chemical Society URL: [Link]
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Title: Synthesis, spectroscopic characterizations, photophysical properties and DFT studies of a novel iridium(III) complex containing 2-(2-butoxy-4-fluorophenyl)pyridine ligand Source: Inorganica Chimica Acta URL: [Link]
